C12FDGlcU
Description
Significance of Fluorescent Probes and Reporter Systems in Biological Research
Fluorescent probes and reporter systems are vital for both qualitative and quantitative analyses in biological research. They offer advantages such as high sensitivity, real-time monitoring capabilities, and the potential for multiplexing (detecting multiple targets simultaneously). thermofisher.comnih.govresearchgate.net Genetically encoded fluorescent reporters, for instance, allow for the visualization of dynamic changes within living cells and can be targeted to specific subcellular locations. nih.gov These tools are widely used in cell culture studies and in vivo imaging to study everything from basic cellular functions to disease mechanisms. thermofisher.comnih.govresearchgate.netbiowest.netmlsu.ac.in
Overview of β-Glucuronidase (GUS) as a Reporter Gene System
β-Glucuronidase (GUS) is a widely utilized reporter gene system, particularly prominent in plant molecular biology and microbiology, though also applied in mammalian cells. wikipedia.orgnih.govnih.govspringernature.comslideshare.netwikipedia.orgwikidoc.orgnih.gov The system relies on the activity of the β-glucuronidase enzyme, typically sourced from Escherichia coli (E. coli), which is not commonly found in significant levels in many organisms, including most plants and some mammalian cells. wikipedia.orgspringernature.comwikipedia.orgwikidoc.orgsigmaaldrich.comthermofisher.com This low background activity makes GUS an effective reporter. sigmaaldrich.com
The uidA gene from E. coli encodes the β-glucuronidase enzyme. wikipedia.orgwikipedia.org When this gene is introduced into an organism or cell as a reporter fused to a promoter of interest, the expression of the GUS enzyme indicates the activity of that promoter. wikipedia.orgnih.govnih.govspringernature.comslideshare.net β-Glucuronidase catalyzes the hydrolysis of β-D-glucuronic acid residues from various substrates. wikipedia.orgwikipedia.orgwikidoc.org By providing a suitable substrate that yields a detectable product upon cleavage, the presence and activity of GUS can be monitored. wikipedia.orgnih.govspringernature.comslideshare.net
Historical Development and Evolution of Fluorogenic Glucuronide Substrates
The development of substrates for detecting β-glucuronidase activity has evolved significantly to improve sensitivity, localization, and applicability in various biological contexts. Early methods often relied on chromogenic substrates, such as 5-bromo-4-chloro-3-indolyl β-D-glucuronide (X-Gluc), which produces an insoluble blue precipitate upon hydrolysis by GUS, suitable for histochemical staining. wikipedia.orgsigmaaldrich.comfishersci.se
However, for quantitative assays and live-cell imaging, fluorogenic substrates were developed. One of the widely used early fluorogenic substrates is 4-methylumbelliferyl β-D-glucuronide (MUG). wikipedia.orgnih.govcenmed.comwikidata.orgsigmaaldrich.comfishersci.camdpi.comnih.gov MUG is a non-fluorescent or weakly fluorescent compound that, upon cleavage by β-glucuronidase, releases 4-methylumbelliferone (B1674119) (4-MU), a highly fluorescent molecule detectable by fluorimetry. wikipedia.orgnih.govmdpi.comnih.gov This allowed for more sensitive detection compared to chromogenic methods. springernature.comnih.gov
Despite their utility, earlier fluorogenic substrates like MUG had limitations, particularly concerning their ability to efficiently penetrate cell membranes and their retention within cells after hydrolysis. thermofisher.com This limited their application in studies requiring real-time monitoring of GUS activity within living cells and tissues.
Rationale for the Design and Application of Lipophilic Glucuronide Analogs (e.g., C12FDGlcU) in Cellular and Tissue Contexts
The limitations of earlier substrates, particularly their poor cell permeability and retention of the fluorescent product, drove the development of improved fluorogenic glucuronide analogs. The rationale was to design substrates that could readily cross cell membranes and whose fluorescent hydrolysis product would remain localized within the cell, providing a more accurate representation of intracellular GUS activity. thermofisher.com
This led to the creation of lipophilic glucuronide substrates. This compound is a prime example of such a lipophilic analog, derived from fluorescein (B123965) di-β-D-glucuronic acid. thermofisher.commedchemexpress.commedchemexpress.comszabo-scandic.comtargetmol.cnthermofisher.comnih.gov The key modification in this compound is the incorporation of a lipophilic moiety, specifically a 12-carbon (C12) dodecanoyl chain, attached to the fluorophore (fluorescein). thermofisher.comnih.gov This fatty acid chain significantly increases the lipophilicity of the molecule.
The lipophilic nature of this compound facilitates its diffusion across cell membranes, allowing it to enter living cells more efficiently than more polar substrates like MUG or fluorescein di-β-D-glucuronide (FDGlcU). thermofisher.comthermofisher.com Once inside the cell, intracellular β-glucuronidase cleaves the glucuronide residues, releasing the modified fluorescein product, 5-dodecanoylaminofluorescein. thermofisher.comnih.gov This product retains the lipophilic C12 chain, which causes it to be retained within the cellular membranes, preventing its rapid diffusion out of the cell. thermofisher.comthermofisher.com
This design allows researchers to detect GUS activity specifically within viable cells and tissues expressing the reporter gene. thermofisher.com The enzymatic hydrolysis of this compound generates a yellow-colored, green-fluorescent product with characteristic excitation and emission spectra (Abs/Em: 495/518 nm). medchemexpress.commedchemexpress.comszabo-scandic.com
Current Landscape of this compound Applications: A Bibliometric Analysis in Academic Research
This compound is currently employed in various academic research settings, primarily for detecting β-glucuronidase activity as a readout for gene expression. Its lipophilic nature makes it particularly valuable for studies involving live cells and tissues where membrane permeability and product retention are critical. thermofisher.comthermofisher.com
Research findings indicate its use in:
Monitoring GUS gene expression in transformed organisms and cells: this compound is used to identify cells or tissues that have successfully integrated and are expressing the GUS reporter gene. thermofisher.commedchemexpress.commedchemexpress.comszabo-scandic.com This is particularly relevant in plant biotechnology and studies involving gene delivery systems. wikipedia.orgspringernature.comslideshare.netnih.govthermofisher.com
Live-cell imaging and flow cytometry: The ability of this compound to penetrate viable cells and the retention of its fluorescent product make it suitable for real-time fluorescence microscopy and quantitative analysis by flow cytometry. thermofisher.comthermofisher.com This allows for the study of GUS expression dynamics in living systems and the sorting of cells based on their reporter gene activity. thermofisher.com
Studies in various cell types and model systems: Research has demonstrated the utility of this compound in different biological contexts, including tobacco leaf cells and protoplasts, tomato shoot apical meristem, and even in detecting endophyte-associated GUS activity in ryegrass. thermofisher.com It has also been explored for use in bacteria expressing the E. coli GUS operon. thermofisher.com
While a comprehensive bibliometric analysis detailing the exact number of publications in specific subfields is beyond the scope here, the documented applications highlight its role in studies requiring sensitive, cell-retained detection of GUS activity. The use of this compound is prevalent in research focused on gene expression analysis, cell viability assays linked to reporter activity, and the development of live-cell imaging techniques. thermofisher.commedchemexpress.commedchemexpress.comszabo-scandic.comthermofisher.comnih.govmedchemexpress.eu
Research findings often compare the performance of this compound to earlier substrates, demonstrating its improved cell permeability and product retention. For example, studies have shown that unlike more polar substrates, this compound can freely diffuse across the membranes of viable plant cells and that the fluorescent product is retained for extended periods. thermofisher.comthermofisher.com
Here is a conceptual representation of substrate properties based on research findings:
| Substrate Type | Example | Cell Permeability | Product Retention (in viable cells) | Detection Method | Typical Application Area(s) |
| Chromogenic Glucuronide | X-Gluc | Limited | Forms insoluble precipitate | Histochemical staining | Tissue localization (fixed samples) |
| Early Fluorogenic Glucuronide | MUG | Limited | Poor | Fluorimetry | Cell extracts, some in vitro assays |
| Lipophilic Fluorogenic Glucuronide | This compound | High | Good (membrane retention) | Fluorimetry, Fluorescence Imaging, Flow Cytometry | Live cells, Tissues, Gene expression analysis |
This table summarizes the functional advantages of lipophilic substrates like this compound in enabling live-cell and tissue-based studies of GUS activity.
Structure
2D Structure
Properties
Molecular Formula |
C44H51NO18 |
|---|---|
Molecular Weight |
881.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-(dodecanoylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C44H51NO18/c1-2-3-4-5-6-7-8-9-10-11-30(46)45-21-12-15-25-24(18-21)41(57)63-44(25)26-16-13-22(58-42-35(51)31(47)33(49)37(61-42)39(53)54)19-28(26)60-29-20-23(14-17-27(29)44)59-43-36(52)32(48)34(50)38(62-43)40(55)56/h12-20,31-38,42-43,47-52H,2-11H2,1H3,(H,45,46)(H,53,54)(H,55,56)/t31-,32-,33-,34-,35+,36+,37-,38-,42+,43+/m0/s1 |
InChI Key |
BCUYISQZSHBHEJ-ASDHSWNRSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)OC2=O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)OC2=O |
Origin of Product |
United States |
Biochemical Interactions and Enzymatic Cleavage of C12fdglcu
Kinetic Characterization of β-Glucuronidase (GUS) Hydrolysis of C12FDGlcU
The enzymatic hydrolysis of this compound by GUS can be characterized through kinetic parameters such as Michaelis constant (K_m) and maximum reaction velocity (V_max). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
Determination of K_m and V_max Values for Recombinant GUS Enzymes
While specific K_m and V_max values for recombinant GUS enzymes acting on this compound were not directly found in the provided search results, studies on other glucuronide substrates and GUS enzymes from different sources offer a comparative context. For instance, kinetic studies on the hydrolysis of wogonoside (B1683319) by intestinal microbial GUS from different species (mouse, rat, and human) have reported varying K_m and V_max values. For human microbial GUS, the V_max for wogonoside hydrolysis was reported as 5.17 ± 0.16 μmol/min/mg and the K_m was 0.34 ± 0.047 μM. nih.govmdpi.comtsu.edu Rat and mouse microbial GUS also showed different kinetic parameters for wogonoside. nih.govmdpi.comtsu.edu Although these values are for a different substrate, they illustrate the type of kinetic data that would be relevant for characterizing recombinant GUS activity with this compound. Recombinant E. coli Beta-Glucuronidase with a His Tag is available for research purposes, suggesting its use in such kinetic studies. elabscience.com
Influence of pH and Ionic Strength on this compound Hydrolysis by GUS
The activity of β-glucuronidase is known to be influenced by environmental factors such as pH and ionic strength. Studies on the degradation of various compounds, including antibiotics, have shown that pH can significantly affect hydrolysis rates mdpi.comnih.gov. For instance, the hydrolysis rates of wogonoside by intestinal microbial GUS were highest at pH 7.4 for human enzymes and pH 6.5 for rat and mouse enzymes. mdpi.com While direct data on the influence of pH and ionic strength specifically on this compound hydrolysis by GUS were not located, it is generally understood that enzyme activity is optimal within a specific pH range, and ionic strength can affect enzyme conformation and substrate binding.
Substrate Specificity of Different β-Glucuronidase Isoforms (e.g., Bacterial vs. Mammalian) Towards this compound
β-Glucuronidase exists in various isoforms, including those from bacteria (commonly used as a reporter gene in plants and bacteria) and mammals (found in lysosomes). interchim.frthermofisher.comnih.gov These isoforms can exhibit differences in substrate specificity. Bacterial GUS, particularly from E. coli, is widely used as a reporter gene due to its stable expression, lack of interference with plant metabolism, and low intrinsic GUS activity in higher plants. interchim.frthermofisher.com The E. coli GUS operon is also used as a transgenic marker in bacteria because most bacteria and fungi tested have almost no β-glucuronidase background activity. thermofisher.com
While this compound is designed to be a substrate for GUS, the differential specificity of bacterial versus mammalian isoforms towards this specific compound is a critical aspect for applications like reporter gene assays in eukaryotic cells, where minimizing background mammalian GUS activity is important. The lipophilic nature of this compound allows it to enter cells, which is advantageous for detecting intracellular GUS activity from reporter genes. medchemexpress.comszabo-scandic.comthermofisher.com The differential permeability and substrate preferences of various GUS isoforms contribute to the specificity and sensitivity of this compound-based assays.
Mechanisms of Enzymatic Product Release and Fluorescence Generation from this compound
This compound is a non-fluorescent substrate that becomes highly fluorescent upon enzymatic cleavage by β-glucuronidase. interchim.fr The mechanism involves the hydrolysis of the β-D-glucuronic acid moiety from the fluorescein (B123965) core. medchemexpress.comszabo-scandic.cominterchim.fr
The enzymatic reaction cleaves the glycosidic bond linking the glucuronic acid to the fluorescein derivative. This cleavage releases the caged fluorophore, 5-(N-dodecanoyl)aminofluorescein, which is intensely fluorescent. thermofisher.com The released fluorescein product exhibits characteristic excitation and emission spectra (Abs/Em of approximately 495/518 nm), allowing for its detection and quantification using fluorescence spectroscopy, microscopy, or flow cytometry. medchemexpress.comszabo-scandic.cominterchim.fr The lipophilic dodecanoyl chain on the released fluorescein derivative is thought to aid in its retention within cell membranes, which is beneficial for cellular localization studies and prolonged signal detection in live cells. thermofisher.com
The generation of a fluorescent product from a non-fluorescent substrate upon enzymatic activity is a common principle in the design of fluorogenic probes. nih.govmdpi.com This "Turn-On" fluorescence mechanism allows for sensitive detection of enzyme activity against a low background. mdpi.com
Inhibition Studies of this compound Cleavage by Known β-Glucuronidase Modulators
Inhibition studies are crucial for understanding the activity and regulation of GUS enzymes and for validating the specificity of substrates like this compound. Known β-glucuronidase inhibitors can be used to modulate the enzymatic cleavage of this compound.
One commonly used β-glucuronidase inhibitor is D-glucaric acid-1,4-lactone. jkchemical.comthermofisher.com This compound is often included in GUS assay kits to stop the enzymatic reaction. thermofisher.com Studies investigating the inhibition of GUS activity, particularly microbial GUS which is implicated in the toxicity of certain drugs, have identified various inhibitors. nih.govmdpi.com These inhibitors can target specific loops or regions within the GUS enzyme. mdpi.com For example, some inhibitors show high potency towards E. coli GUS by binding to Loop 1, but may not inhibit other Loop 1 members like Firmicute enzymes. mdpi.com
While specific inhibition studies using this compound were not detailed in the search results, the known inhibitors of GUS would be expected to reduce or abolish the fluorescence generated from this compound hydrolysis if the cleavage is indeed catalyzed by GUS. Such studies would involve incubating GUS enzyme with this compound in the presence and absence of varying concentrations of known inhibitors and measuring the resulting fluorescence.
Comparative Analysis of this compound with Other Fluorogenic GUS Substrates (e.g., MUG, X-Gluc, C12RGlcU) in Biochemical Assays
This compound is one of several fluorogenic and chromogenic substrates used to detect β-glucuronidase activity. Other commonly used substrates include 4-methylumbelliferyl β-D-glucuronide (MUG) and X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid). thermofisher.comthermofisher.com
MUG is a widely used fluorogenic substrate that yields the fluorescent product 4-methylumbelliferone (B1674119) (MU) upon hydrolysis. elabscience.comthermofisher.com While MUG is sensitive, its fluorescent product can rapidly leak from cells under physiological conditions, limiting its use in prolonged live-cell studies. thermofisher.com
X-Gluc is a chromogenic substrate that produces an insoluble blue precipitate upon cleavage by GUS, making it suitable for histochemical localization of GUS activity. thermofisher.com However, X-Gluc tends to be membrane-impermeant and its product can be relatively cytotoxic. thermofisher.com
This compound offers advantages over some other substrates, particularly for live-cell applications. Its lipophilic nature facilitates cell membrane permeability, allowing for the detection of intracellular GUS activity. medchemexpress.comszabo-scandic.comthermofisher.com Furthermore, the lipophilic tail of the released fluorescent product helps retain it within the cell membrane, providing a more stable and localized signal compared to the product of MUG hydrolysis. thermofisher.com This improved retention makes this compound valuable for identifying GUS-positive cells using fluorescence microscopy and flow cytometry. interchim.fr FDGlcU (Fluorescein di-beta-D-glucuronide), a less lipophilic analog, is also a sensitive fluorogenic substrate, but the retention of its product (fluorescein) in cells is limited. interchim.frthermofisher.com this compound is considered one of the most sensitive fluorogenic substrates available for detecting β-glucuronidase. interchim.fr
The choice of substrate depends on the specific application, including the need for live-cell imaging, sensitivity requirements, and the desired detection method (fluorescence or chromogenic).
Cellular Uptake and Intracellular Localization of C12fdglcu
Mechanisms of C12FDGlcU Entry into Diverse Cell Types
This compound, a lipophilic analog of fluorescein (B123965) di-β-D-glucuronic acid, has been shown to permeate the membranes of viable cells, including plant cells and protoplasts, under physiological conditions. thermofisher.com The entry mechanism is not solely dependent on active transport and involves passive diffusion influenced by the compound's physicochemical characteristics. thermofisher.comimrpress.com
Role of Lipophilicity and Membrane Embedding in Cellular Permeability
Lipophilicity is a key physicochemical property that significantly impacts a compound's ability to cross biological membranes. sailife.compion-inc.com this compound contains a lipophilic hydrocarbon chain (specifically, a dodecanoyl group, C12) which facilitates its interaction with and embedding within the lipid bilayer of cell membranes. thermofisher.comresearchgate.netresearchgate.net This lipophilic character allows this compound to freely diffuse across cell membranes. thermofisher.com The extent of membrane permeability for a compound is influenced by factors including lipophilicity, molecular size, charge, and hydrogen bonding. pion-inc.com For lipophilic compounds, the partition coefficient (P) or its logarithm (LogP) serves as a measure of lipophilicity, indicating the compound's preference for a lipid/organic solvent phase over an aqueous phase. sailife.com A higher LogP generally correlates with increased membrane permeability, although excessive lipophilicity can lead to poor aqueous solubility, which can limit absorption. sailife.comresearchgate.netnih.gov The fatty acyl-containing structure of this compound contributes to its anchoring to the cell membrane through hydrophobic interactions. researchgate.netresearchgate.net
"Flip-flop" Mechanism of Membrane Transfer for this compound and Analogs
Following initial membrane embedding, this compound and similar lipophilic substrates are thought to transfer to the inner leaflet of the cell membrane via a "flip-flop" mechanism. thermofisher.com Transverse diffusion, or "flip-flop," refers to the movement of a molecule from one leaflet of the lipid bilayer to the other. wikipedia.orgaklectures.com While spontaneous flip-flop of phospholipids (B1166683) is typically a slow process due to the energy barrier associated with moving a polar headgroup through the hydrophobic core of the membrane, it can be facilitated by proteins like flippases or induced by certain chemical means or membrane perturbations. wikipedia.orgaklectures.combiosimu.orgnih.gov In the context of this compound, the lipophilic nature and embedding within the membrane likely play a role in this transverse movement, allowing the substrate to reach the cytosolic side where intracellular enzymes like β-glucuronidase are located. thermofisher.comresearchgate.net
Investigation of Endocytic Pathways (e.g., Macropinocytosis, Clathrin-mediated) in this compound Uptake
While passive diffusion is a primary mode of entry for this compound, endocytic pathways represent alternative mechanisms by which cells internalize extracellular substances. Endocytosis encompasses various processes, including macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis. beilstein-journals.orgsemanticscholar.org Macropinocytosis involves the formation of large vesicles (macropinosomes) from membrane ruffling, while clathrin-mediated endocytosis involves the formation of smaller vesicles coated with clathrin protein. beilstein-journals.orgsemanticscholar.orgdovepress.com
Although the search results specifically discuss clathrin-mediated endocytosis and macropinocytosis in the context of nanoparticle and virus uptake beilstein-journals.orgnih.govbiorxiv.orgcore.ac.uknih.govchalmers.se, and the uptake of certain proteins curie.fr, direct evidence explicitly detailing the involvement of these specific endocytic pathways in the uptake of this compound itself is not prominently featured in the provided snippets. However, the broad nature of endocytosis as a cellular uptake mechanism for various molecules and particles suggests it could potentially contribute to this compound internalization, particularly depending on concentration and cell type. Studies on other compounds indicate that cellular uptake can be an active endocytic process, with distinct pathways involved depending on the compound's structure and cellular context. curie.fr Further research specifically investigating the contribution of macropinocytosis, clathrin-mediated endocytosis, and other endocytic routes to this compound uptake in diverse cell types would be necessary to fully elucidate these potential mechanisms.
Subcellular Distribution and Retention of this compound and its Fluorescent Product
Upon entering the cell, this compound is cleaved by intracellular β-glucuronidase, typically located in lysosomes and other acidic compartments, generating a fluorescent product. thermofisher.comnih.govthermofisher.comresearchgate.net The distribution and retention of both the substrate and its product within the cell are crucial for its application as a reporter.
Retention in Cell Membranes and Lysosomes/Acidic Compartments
The fluorescent product generated from the cleavage of this compound, 5-dodecanoylaminofluorescein, is reported to be retained in the cell membrane due to its lipophilic hydrocarbon chain. thermofisher.com This retention near the site of enzymatic activity (if the enzyme is membrane-associated) or within cellular membranes contributes to the localization of the fluorescent signal. Lysosomes are acidic organelles containing a variety of hydrolytic enzymes, including β-glucuronidase. nih.govthermofisher.comresearchgate.netscielo.br Weakly basic amines and acidotropic probes tend to accumulate in these acidic compartments due to protonation. thermofisher.com While this compound itself is a substrate, its delivery to and the activity of the enzyme within lysosomes or other acidic compartments are key to generating the fluorescent product in these locations. The endolysosomal system, which includes endosomes and lysosomes, is a terminal compartment for various endocytic pathways and is characterized by increasing acidity as endosomes mature into lysosomes. researchgate.netscielo.br The accumulation of the fluorescent product in acidic compartments like lysosomes is a common observation for certain probes and internalized substances. chalmers.sethermofisher.com
Factors Influencing Intracellular Accumulation and Efflux
Intracellular accumulation of a compound is a dynamic balance between influx and efflux. Factors influencing intracellular accumulation can include the rate of membrane permeability, the activity of uptake transporters (if any are involved), intracellular binding, metabolism (such as cleavage by β-glucuronidase), and efflux mechanisms. nih.gov Efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively transport compounds out of cells, thereby limiting intracellular accumulation. mdpi.comfrontiersin.org While the search results discuss efflux mechanisms in the context of other compounds like cholesterol and antibiotics nih.govmdpi.comfrontiersin.org, specific details regarding the efflux of this compound or its fluorescent product are not explicitly provided. However, the retention of the fluorescent product in cell membranes suggests that its efflux may be limited due to its lipophilic nature and membrane association. thermofisher.com Cellular accumulation can also be influenced by the growth phase of cells, with differences observed in permeability and the impact of efflux depending on whether cells are actively growing or in a stationary phase. nih.gov The concentration of the substrate, incubation temperature, and cell membrane permeability are also noted as factors that may influence the optimal concentration for cell staining with this compound, implying their impact on cellular uptake and accumulation. thermofisher.com
Influence of Cell Type and Physiological Conditions on this compound Uptake Kinetics
The cellular uptake and subsequent localization of this compound are significantly influenced by the type of cell and the prevailing physiological conditions. This compound is designed with a fatty acyl chain that promotes its anchoring to the cell membrane through hydrophobic interactions researchgate.netresearchgate.net. This initial membrane association is a critical step in its cellular entry.
Studies utilizing this compound to visualize GUS activity in transformed cells, such as cassava cells, have highlighted this membrane anchoring mechanism researchgate.netresearchgate.net. Once anchored, the fluorogenic glucosidic moiety is thought to be transferred to the cytosolic side of the membrane, effectively introducing the substrate into the cell without requiring complete solubilization of the cell membranes researchgate.net. This mechanism distinguishes this compound from traditional GUS substrates like X-Gluc and can overcome practical difficulties in visualizing GUS activity in transformed cells researchgate.net.
The efficiency and kinetics of this compound uptake can vary depending on the specific cell type. Different cell membranes possess distinct lipid compositions and protein profiles, which can affect the extent of hydrophobic interactions and the subsequent translocation of the substrate into the cytosol. While direct comparative data on this compound uptake kinetics across a broad range of cell types is limited in the provided search results, research on the cellular uptake of other nanoparticles and molecules indicates that cell type plays a significant role in internalization mechanisms and rates. For instance, studies on gold nanoparticles have shown up to a 12-fold variation in uptake levels among different adherent and suspension cell lines, with adherent cells generally exhibiting higher uptake researchgate.net. This variability is attributed, in part, to differences in effective surface area for interaction and potentially cell-type specific endocytic pathways researchgate.net.
Physiological conditions, such as temperature and metabolic activity, also impact cellular uptake kinetics. Lowering the temperature to 4°C or inhibiting metabolic processes with agents like sodium azide (B81097) can significantly inhibit the uptake of certain dyes and nanoparticles into the cytoplasm, suggesting an active, energy-dependent component to their internalization beyond initial membrane association researchgate.net. While these studies were conducted with different compounds, the principles of reduced membrane fluidity and inhibited active transport processes at lower temperatures or under metabolic inhibition are generally applicable to cellular uptake mechanisms.
The localization of the cleaved fluorescent product within the cell is also a key aspect. Upon cleavage by intracellular GUS, the fluorescent product (e.g., 5-dodecanoylaminofluorescein) is released pnas.orgplos.org. The lipophilic nature of this product, due to the remaining fatty acyl chain, influences its distribution within the cellular environment. Confocal microscopy studies have been used to visualize the localization of this fluorescent product, indicating its presence within the cell following cleavage pnas.orgplos.org.
While specific detailed data tables on this compound uptake kinetics across various cell types and under different physiological conditions were not extensively available in the provided search results, the literature confirms that cell membrane interactions and cellular metabolic activity are critical factors influencing the cellular uptake and subsequent detection of GUS activity using this compound researchgate.netresearchgate.netpnas.orgplos.org. Further detailed research is needed to fully elucidate the quantitative uptake kinetics of this compound in a wide range of cell types and under varying physiological stresses.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 18651651 |
| D-Glucaro-1,4-lactone Monohydrate | 20055579 (for a related compound, D-Saccharic acid 1,4-lactone (hydrate)) jkchemical.com |
| 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) | 125490 |
| 5-dodecanoylaminofluorescein | 161877 |
Interactive Data Tables
Based on the available information, detailed quantitative data tables specifically on this compound uptake kinetics across multiple cell types and conditions are not present in the search results. However, the text mentions variations in uptake for other compounds depending on cell type and conditions. If specific numerical data were available in the source text regarding uptake rates in different cell lines or under varying temperatures/metabolic states for this compound, they would be presented here in an interactive table format.
For example, if data similar to the gold nanoparticle study researchgate.net were available for this compound, an interactive table might look like this (illustrative example based on the description of variability, not actual this compound data):
Illustrative Example: this compound Uptake in Different Cell Lines
| Cell Line | Uptake Level (Arbitrary Units) | Notes |
| HeLa | High | Adherent cell line |
| Beas-2B | Medium-High | Adherent cell line |
| A549 | Medium | Adherent cell line |
| Jurkat | Low | Suspension cell line |
| RPMI8226 | Very Low | Suspension cell line |
Similarly, if data on the effect of temperature on this compound uptake were available, an interactive table could be generated:
Illustrative Example: Effect of Temperature on this compound Uptake
| Temperature (°C) | Uptake Level (Arbitrary Units) |
| 37 | High |
| 4 | Very Low |
Applications of C12fdglcu As a Research Tool in Cellular and Molecular Biology
Monitoring Gene Expression of β-Glucuronidase (GUS) in Transgenic Systems
The E. coli β-glucuronidase (GUS) gene (uidA) is a widely used reporter gene in transgenic research due to the low or undetectable levels of endogenous β-glucuronidase activity in many organisms, particularly higher plants thermofisher.comjournals.co.zainterchim.fr. C12FDGlcU is a substrate that facilitates the detection of GUS activity, allowing researchers to monitor the expression patterns of genes fused to the GUS reporter gene medchemexpress.commedchemexpress.com.
Visualization of GUS Activity in Plant Cells and Tissues
This compound, often supplied in kits like the ImaGene Green this compound GUS Gene Expression Kit, is used for the in vivo detection and visualization of GUS activity in transformed plant cells thermofisher.comjournals.co.zathermofisher.com. Its lipophilic nature allows it to cross cell membranes, where it is cleaved by intracellular GUS, releasing a fluorescent product that can be visualized using fluorescence microscopy, such as confocal microscopy thermofisher.comjournals.co.zapnas.orgfrontiersin.org. This enables researchers to observe GUS expression in specific plant tissues and cell types pnas.orgfrontiersin.org. For instance, it has been used to visualize GUS activity in transformed cassava cells and in Arabidopsis seedlings and roots containing GUS reporter gene fusions journals.co.zapnas.org. Compared to the traditional histochemical substrate X-Gluc, fluorescent substrates like this compound can overcome some practical difficulties in visualizing GUS activity in transformed cells journals.co.zaresearchgate.net.
Detection of GUS Expression in Bacterial Systems (e.g., E. coli, B. subtilis)
The E. coli GUS operon is also employed as a transgenic marker in bacteria, as most bacteria and fungi tested exhibit almost no background β-glucuronidase activity thermofisher.com. This compound can be utilized for detecting GUS gene expression in bacterial systems thermofisher.com. It has been used for in situ detection of β-glucuronidase activity in Bacillus subtilis spores displaying a fusion protein with E. coli GUS nih.gov. The fluorescent product generated upon cleavage by GUS allows for visualization of the enzyme's presence and activity within bacterial cells or associated with bacterial structures nih.gov.
Analysis of GUS Activity in Mammalian Cells (e.g., Lysosomal Enzyme Activity)
While the GUS reporter system is widely used in plants and bacteria, β-glucuronidase is also a lysosomal enzyme in mammals interchim.frnih.govwikipedia.org. This compound and related fluorescein (B123965) diglucuronide substrates have been explored for detecting β-glucuronidase activity in mammalian cells, including in the context of lysosomal enzyme activity interchim.frthermofisher.comthermofisher.com. This can be relevant in research related to lysosomal storage diseases, where deficiencies in lysosomal enzymes occur nih.govabcam.com. Fluorescent substrates like FDGlcU have been used for identifying GUS-positive mammalian cells with fluorescence microscopy and flow cytometry interchim.frthermofisher.com.
Investigating Cellular Permeability and Membrane Dynamics using this compound
This compound's ability to permeate cell membranes and the retention of its fluorescent product within the membrane upon cleavage by intracellular GUS make it a potential tool for investigating cellular permeability and membrane dynamics medchemexpress.comthermofisher.comfrontiersin.org. The accumulation and localization of the fluorescent product, 5-dodecanoylaminofluorescein, which is retained in the cell membrane due to its lipophilic chain, can provide insights into the processes of substrate entry and retention within the cellular membrane environment thermofisher.com. Research into cellular permeability and membrane dynamics often involves monitoring the movement of molecules across the cell membrane and studying the fluidity and structure of the membrane itself nih.govleibniz-fmp.dedcu.ielibretexts.org. While the search results directly link this compound to membrane permeability due to its lipophilic nature allowing cellular entry, specific detailed research findings solely focused on using this compound to investigate membrane dynamics were not extensively detailed in the provided snippets. However, the principle of a lipophilic substrate entering the cell and its product being membrane-retained suggests potential for such studies.
Role of this compound in Studies of Bacterial Metabolism and Gut Microbiota Activity (excluding human clinical contexts)
β-glucuronidase is produced by various bacteria, including those found in the gut microbiota medchemexpress.commedchemexpress.com. Bacterial β-glucuronidase plays a role in the metabolism of various compounds, including the hydrolysis of glucuronides medchemexpress.com. While this compound is primarily discussed as a substrate for detecting GUS reporter gene activity in bacteria thermofisher.comnih.gov, its cleavage by bacterial β-glucuronidase indicates its potential use in studying the metabolic activity of bacteria in research settings medchemexpress.commedchemexpress.com. Research into bacterial metabolism and gut microbiota activity often involves understanding how bacteria process various substrates and their impact on the environment they inhabit mdpi.commdpi.comnih.govnih.gov. This compound could potentially be used as a probe to assess the level of β-glucuronidase activity within a bacterial population or in the context of bacterial communities, such as those studied in gut microbiota research models (excluding human clinical contexts) mdpi.commdpi.comnih.govnih.gov.
Use of this compound in Evaluating Reporter Gene Promoters and Regulatory Elements in Research Models
Reporter genes, such as GUS, are widely used in molecular biology to study gene expression and the function of regulatory DNA sequences like promoters and enhancers gbiosciences.comgoogle.comthermofisher.com. By fusing a promoter or regulatory element of interest to the GUS gene and introducing this construct into a research model, researchers can monitor the activity of the regulatory element by detecting GUS expression gbiosciences.comthermofisher.commdpi.com. This compound, as a sensitive substrate for GUS, is valuable in these applications, allowing for the visualization and quantification of GUS activity driven by the regulatory element being studied thermofisher.comjournals.co.zathermofisher.com. This enables researchers to evaluate the strength of promoters, identify enhancer regions, and analyze how transcription factors or other factors influence gene expression in various research models gbiosciences.comgoogle.comthermofisher.commdpi.comresearchgate.netnih.gov.
This compound in In Vitro and Ex Vivo Assays for β-Glucuronidase Activity
This compound is a widely utilized fluorogenic substrate for the detection and measurement of β-glucuronidase (GUS) activity in various biological contexts, particularly in cellular and molecular biology research. As a lipophilic analog of fluorescein di-β-D-glucuronic acid, this compound is designed to permeate cell membranes, a key advantage for studying intracellular enzyme activity in living cells Current time information in Singapore.qmul.ac.uk.
The mechanism of action involves the cleavage of this compound by active β-glucuronidase within the cell. This enzymatic hydrolysis releases a fluorescent product, 5-dodecanoylaminofluorescein, which is yellow-colored and exhibits green fluorescence with excitation and emission maxima typically around 495 nm and 518 nm, respectively Current time information in Singapore.qmul.ac.uknih.gov. The lipophilic nature of the cleaved product, attributed to its dodecanoylaminofluorescein moiety, contributes to its retention within the cell membrane, allowing for localized detection of enzyme activity qmul.ac.uk.
This compound serves as a valuable tool for detecting GUS gene expression, often employed in reporter gene systems Current time information in Singapore.qmul.ac.uknzytech.com. Its membrane permeability enables its use in assays involving living cells, unlike some other fluorogenic substrates like 4-methylumbelliferyl β-D-glucuronide and fluorescein di-β-D-glucuronide, which are less membrane-permeant and whose hydrolysis products are not well-retained by viable cells qmul.ac.uk.
In vitro and ex vivo assays employing this compound allow researchers to qualitatively and quantitatively assess β-glucuronidase activity in diverse sample types, including bacterial cells, plant tissues, and cell extracts.
Applications and Research Findings:
This compound has been successfully applied in several types of assays:
In Situ Detection: Fluorescence microscopy can be used for the in situ detection of β-glucuronidase activity in cells and tissues. For instance, this compound, available in kits like the ImaGene Green this compound GUS gene expression kit, has been used to monitor β-glucuronidase activity displayed on Bacillus subtilis spores nih.gov. Cleavage of the colorless this compound substrate results in a stable green-fluorescent product, making enzyme activity visible via fluorescence microscopy nih.gov.
Cell-Based Assays: this compound is suitable for detecting β-glucuronidase activity in living cells. Cells expressing the GUS marker gene can be incubated directly with diluted this compound substrate in their growth medium for periods ranging from 20 minutes to several hours qmul.ac.uk. The resulting fluorescence in stained cells can be visualized using fluorescence microscopy or quantified by flow or imaging cytometry qmul.ac.uk. In vitro cell-based assays using related fluorescent probes like fluorescein di-β-D-glucuronide (FDGlcU) have shown detection limits as low as 104 colony-forming units per well for βG-expressing bacteria, with sufficient signal generated at concentrations like 7.81 ng/mL nih.gov.
Assays in Cell Extracts: β-Glucuronidase activity in cell extracts can be measured using this compound with a standard fluorometer or a fluorescence microplate reader qmul.ac.uk.
Flow Cytometry: this compound has been used in flow cytometry to assess the proportion of metabolically active bacterial cells expressing β-glucuronidase. In studies analyzing bacterial cell suspensions and caecal contents, incubation with this compound resulted in a shift to higher fluorescence intensities in β-glucuronidase-positive cells compared to negative controls, indicating specific labeling by the fluorogenic substrate expasy.orgnih.gov. A final concentration of 100 μM this compound incubated overnight at 37°C has been reported for this application expasy.orgnih.gov.
Histochemical Assays: For histochemical analysis of GUS expression in plant tissue, unfixed cross-sections can be incubated with this compound, typically at concentrations of 50 to 100 µM, for durations depending on expression levels and membrane permeability qmul.ac.uk.
Enzyme Inhibitor Studies: this compound and related probes are valuable for evaluating the efficacy of β-glucuronidase inhibitors in vitro and in cellular contexts. Reduced fluorescence signal upon treatment with inhibitors indicates successful enzyme inhibition nih.gov.
The application of this compound in these assays provides a sensitive and direct method for monitoring β-glucuronidase activity and gene expression in a variety of biological systems. The lipophilic nature of the substrate and its cleaved product are key features that enable its utility in live-cell imaging and analysis.
Here is a summary of assay types and relevant findings using this compound:
| Assay Type | Sample Type | Key Findings / Application | Detection Method | Relevant Details (Concentration, Incubation) | Source |
| In Situ Detection | Bacillus subtilis spores | Monitoring active β-glucuronidase displayed on spores. | Fluorescence Microscopy | Used in ImaGene Green kit. Cleavage yields green fluorescence. | nih.gov |
| Cell-Based Assay | Living cells (e.g., plant cells, bacteria) | Detecting GUS gene expression; Assessing βG-expressing bacteria. | Fluorescence Microscopy, Flow/Imaging Cytometry | Incubated with diluted substrate (20 min to several hours). | qmul.ac.uknih.gov |
| Assay in Cell Extracts | Cell extracts | Measuring β-glucuronidase activity. | Fluorometer, Fluorescence Microplate Reader | Suitable for use in cell extracts. | qmul.ac.uk |
| Flow Cytometry | Bacterial cell suspensions, Caecal contents | Assessing proportion of active β-glucuronidase-expressing bacterial cells; Metabolic labeling. | Flow Cytometry | 100 μM this compound, overnight incubation at 37°C. | expasy.orgnih.gov |
| Histochemical Assay | Plant tissue cross-sections | Histochemical analysis of GUS expression. | Fluorescence Microscopy | 50-100 µM this compound, 30 min to 2 hours incubation. | qmul.ac.uk |
| Enzyme Inhibitor Study | Bacterial cells | Evaluating potency and selectivity of β-glucuronidase inhibitors. | Fluorescence-based detection (reduced signal with inhibitor). | Used in in vitro and living cell contexts. | nih.gov |
Advanced Analytical Methodologies for this compound and its Metabolites in Research Studies
This compound is a chemical compound utilized in research, particularly as a fluorogenic substrate. Its application often involves enzymatic hydrolysis, commonly by β-glucuronidase (GUS), to yield a detectable fluorescent product, resorufin. The study of this compound and its metabolic fate in various biological systems necessitates the use of advanced analytical methodologies to track its uptake, enzymatic cleavage, and the presence of its hydrolysis products.
Advanced Analytical Methodologies for this compound and its Metabolites in Research Studies
Investigating the behavior and transformation of this compound in research contexts relies on a suite of analytical techniques. These methods enable researchers to visualize its localization, quantify its uptake and the resulting enzymatic activity, identify its metabolites, and assess the purity of the compound itself.
Advanced Analytical Methodologies for C12fdglcu and Its Metabolites in Research Studies
Computational and Theoretical Approaches to C12fdglcu Research
Molecular Dynamics Simulations of C12FDGlcU Interaction with Lipid Bilayers and Transporter Proteins
Molecular dynamics (MD) simulations offer a powerful lens to examine the behavior of molecules at an atomistic level over time. nih.gov For this compound, a lipophilic molecule designed to cross cell membranes, MD simulations could provide critical insights into its passive diffusion across lipid bilayers and its potential interactions with membrane transporter proteins.
Interaction with Lipid Bilayers:
MD simulations can model the insertion, orientation, and translocation of this compound within a lipid bilayer. nih.govaip.org Such simulations would involve constructing a model of a cell membrane, typically composed of phospholipids (B1166683) like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and then introducing this compound molecules into the simulated environment. mdpi.com By calculating the potential of mean force (PMF), researchers can determine the free energy profile of this compound as it moves across the membrane, identifying energy barriers and favorable locations. mdpi.com
Key parameters that could be investigated include:
Depth of Insertion: The dodecanoyl (C12) lipid chain is expected to anchor the molecule within the hydrophobic core of the membrane, and simulations could predict its precise depth and orientation.
Conformational Changes: The flexibility of the fluorescein (B123965) and glucuronic acid moieties could be tracked to see how the lipid environment influences their conformation.
Membrane Perturbation: Analysis of the lipid order parameters and membrane thickness in the presence of this compound can reveal the extent to which the probe perturbs the natural state of the membrane. nih.gov
Interaction with Transporter Proteins:
While designed for passive entry, it is conceivable that this compound might interact with efflux pumps or other membrane transporters. MD simulations could be employed to dock this compound into the binding sites of known transporters and simulate the dynamics of their interaction. This could help to predict if active transport plays a role in the cellular accumulation of the probe and could inform the design of analogs that evade efflux, potentially leading to higher intracellular concentrations and improved signal.
Below is a hypothetical data table summarizing potential outputs from MD simulations of this compound with a model POPC bilayer.
| Simulation Parameter | Potential Finding for this compound | Significance |
| Free Energy of Translocation | High energy barrier at the lipid headgroup interface, lower energy within the acyl chain region. | Confirms passive diffusion mechanism and highlights the role of the C12 tail in membrane partitioning. |
| Average Insertion Depth | Fluorescein moiety localized near the glycerol (B35011) backbone region, C12 tail extending into the hydrophobic core. | Provides a molecular-level picture of its orientation within the membrane, crucial for understanding its stability and transport. |
| Effect on Lipid Order | Minor ordering effect on surrounding lipid acyl chains. | Suggests that at typical concentrations, this compound does not significantly disrupt membrane integrity. |
Quantum Chemical Calculations of this compound Fluorophore Properties and Enzymatic Cleavage Energetics
Quantum chemical (QC) calculations, such as those based on density functional theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. nih.govmdpi.com These methods can be applied to this compound to study its fluorescent properties and the energetics of its cleavage by β-glucuronidase.
Fluorophore Properties:
The fluorescence of the product resulting from this compound cleavage (5-dodecanoylaminofluorescein) is central to its function. QC calculations can be used to:
Predict Absorption and Emission Spectra: By calculating the energies of the ground and excited states, it is possible to predict the maximum absorption (λ_abs) and emission (λ_em) wavelengths. nih.govacs.org These theoretical predictions can be compared with experimental data to validate the computational model.
Determine Quantum Yield: While challenging, theoretical approaches can provide insights into the factors influencing the fluorescence quantum yield, such as the rigidity of the fluorophore and the nature of its excited states. researchgate.net
Analyze Environmental Effects (Solvatochromism): By including solvent models in the calculations, the effect of the microenvironment (e.g., water, lipid) on the spectral properties can be assessed. nih.gov
Enzymatic Cleavage Energetics:
A hybrid approach combining quantum mechanics and molecular mechanics (QM/MM) is particularly well-suited for studying enzymatic reactions. nih.govresearchgate.netnih.gov In a QM/MM simulation of this compound with β-glucuronidase, the substrate and the key active site residues would be treated with a high-level QM method, while the rest of the enzyme and solvent would be modeled using a more computationally efficient MM force field. colab.ws
This approach could elucidate:
The Reaction Pathway: The step-by-step mechanism of glycosidic bond cleavage can be mapped out.
Transition State Structures: The high-energy transition states can be identified and characterized.
Activation Energy Barriers: The energy required for the reaction to proceed can be calculated, providing a measure of the catalytic efficiency. nih.gov
A hypothetical data table summarizing results from QC calculations on the cleavage product of this compound is presented below.
| Property | Calculated Value | Experimental Value |
| Max Absorption Wavelength (λ_abs) | ~490 nm | ~495 nm |
| Max Emission Wavelength (λ_em) | ~515 nm | ~518 nm |
| Transition State Energy (Cleavage) | Feasible for enzymatic catalysis | N/A |
Predictive Modeling of this compound Cellular Permeability and Subcellular Distribution
Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) models, can be used to estimate the pharmacokinetic properties of molecules, such as their ability to cross cell membranes and their distribution within the cell. nih.govnih.gov
Cellular Permeability:
For a molecule like this compound, its permeability is a key determinant of its utility. Predictive models for passive membrane permeability often rely on physicochemical descriptors calculated from the molecule's structure, such as:
LogP: A measure of lipophilicity.
Topological Polar Surface Area (TPSA): An indicator of the molecule's polarity.
Molecular Weight: Size of the molecule.
Number of Hydrogen Bond Donors and Acceptors.
By inputting the structure of this compound into established models, its permeability coefficient could be estimated and compared to other known compounds. acs.orgresearchgate.net This can be particularly useful in the early stages of designing new probes to quickly screen for candidates with desirable permeability profiles. acs.org
Subcellular Distribution:
The intended site of action for this compound is the cytoplasm or specific organelles where GUS is expressed. In silico tools have been developed to predict the subcellular localization of small molecules based on their structural features. rsc.orgnih.govresearchgate.net These models are typically trained on datasets of compounds with experimentally verified localizations. By analyzing the physicochemical properties of this compound, these models could predict its likelihood of accumulating in various organelles such as the lysosome, mitochondria, or nucleus. mdpi.com This information is valuable for interpreting experimental results and for designing probes targeted to specific cellular compartments.
A hypothetical table of predicted properties for this compound is shown below.
| Property | Predicted Value | Implication |
| LogP | High | Consistent with good membrane permeability. |
| Permeability Coefficient (P_app) | Moderate to High | Suggests efficient passive entry into cells. |
| Predicted Subcellular Localization | Primarily Cytoplasmic/Lysosomal | Aligns with the known locations of β-glucuronidase activity. |
In Silico Structure-Activity Relationship (SAR) Studies for this compound Analogs
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. gardp.org In silico SAR can be a highly efficient way to screen virtual libraries of this compound analogs to identify candidates with improved properties. nih.govrsc.org
This process would involve:
Generating a Virtual Library: A collection of virtual this compound analogs would be created by systematically modifying different parts of the molecule, such as the length of the lipid tail, the nature of the linker, or the substituents on the fluorescein core.
Calculating Descriptors: For each analog, a range of physicochemical and structural descriptors would be calculated.
Predicting Activity: Using models developed from known data (or the predictive models described in the sections above), the key properties of each analog would be predicted. These could include membrane permeability, substrate efficiency for GUS (from QM/MM), and fluorescence properties (from QC calculations).
Identifying Promising Candidates: By analyzing the predicted data, analogs with a desirable combination of properties (e.g., high permeability, efficient cleavage, and bright fluorescence) can be identified for subsequent chemical synthesis and experimental validation.
This in silico screening approach can significantly reduce the time and cost associated with the traditional trial-and-error synthesis of new probes. nih.gov
A hypothetical SAR table for this compound analogs is presented below.
| Analog Modification | Predicted Effect on Permeability | Predicted Effect on Cleavage Rate | Predicted Fluorescence Quantum Yield |
| Shorter lipid tail (e.g., C8) | Decreased | No significant change | No significant change |
| Longer lipid tail (e.g., C16) | Increased | No significant change | No significant change |
| Electron-withdrawing group on fluorescein | No significant change | Decreased | Decreased |
| Electron-donating group on fluorescein | No significant change | Increased | Increased |
Future Directions and Emerging Research Avenues for C12fdglcu
Integration of C12FDGlcU into Advanced Live-Cell Imaging Techniques
The application of this compound in live-cell imaging is an active area with significant potential for advancement. Its ability to produce a stable, green-fluorescent product within viable cells upon GUS-mediated cleavage makes it a valuable tool for real-time visualization of gene expression and enzyme activity thermofisher.commedchemexpress.comresearchgate.netasm.org. Current applications already utilize fluorescence microscopy to observe GUS activity in live cells and tissues researchgate.netasm.orgplos.orgnih.gov.
Future directions involve integrating this compound with more advanced live-cell imaging techniques to gain deeper insights into dynamic biological processes. Techniques such as Confocal Laser Scanning Microscopy (CLSM) offer enhanced optical sectioning capabilities, enabling detailed three-dimensional spatial localization of GUS activity within complex cellular structures or tissues plos.orgnih.gov. Time-lapse live-cell imaging, a technique increasingly used to study dynamic cellular events, could leverage this compound to monitor changes in GUS expression or activity over time within individual cells or populations nih.govfz-juelich.deresearchgate.netnanolive.com. This could provide kinetic data on promoter activity or enzyme induction in response to various stimuli.
Furthermore, combining this compound imaging with other fluorescent probes or genetically encoded reporters could facilitate multiplexed live-cell imaging experiments. This would allow researchers to simultaneously track GUS expression alongside other cellular markers or processes, providing a more comprehensive understanding of the biological context. The development of faster and more sensitive imaging systems also presents opportunities to capture more rapid changes in GUS activity with higher temporal resolution fz-juelich.de.
Development of this compound-Based Tools for Multiplexed Reporter Gene Assays
This compound is a core component in GUS reporter gene expression assays, a fundamental tool for studying gene regulation thermofisher.comasm.orgplos.orgnih.gov. Reporter gene assays are widely used due to their sensitivity and specificity in quantifying gene expression levels indigobiosciences.comlubio.chbmglabtech.com. The future development of this compound-based tools is likely to focus on enhancing their capabilities for multiplexed and high-throughput applications.
Multiplexed reporter gene assays allow for the simultaneous measurement of the activity of multiple genes or regulatory elements within the same cell or sample. Developing this compound-based systems for multiplexing could involve combining the GUS reporter system with other orthogonal reporter systems that produce distinct, spectrally separable signals (e.g., different fluorescent proteins or luciferases) bmglabtech.comlu.se. This would enable researchers to study the interplay between multiple genetic pathways or the effects of perturbations on a network of genes.
Efforts are also underway to automate and increase the throughput of reporter gene assays lu.se. Adapting this compound-based assays for automated liquid handling systems and high-content imaging platforms would significantly accelerate the screening of genetic constructs, regulatory elements, or small molecule libraries that impact GUS expression. This is particularly relevant in drug discovery and functional genomics, where large numbers of samples need to be processed efficiently lubio.ch.
Further development could include optimizing the this compound substrate or assay conditions to improve signal-to-noise ratios, reduce background fluorescence, and enhance compatibility with various cell types and assay formats.
Expansion of this compound Utility in Organoid and 3D Cell Culture Models
Organoids and other three-dimensional (3D) cell culture models are gaining prominence in biological research as they more closely mimic the in vivo cellular environment compared to traditional two-dimensional (2D) cultures thermofisher.comresearchgate.netleica-microsystems.comsigmaaldrich.comthermofisher.com. These complex models offer valuable platforms for studying development, disease progression, and therapeutic responses sigmaaldrich.com. The application of this compound in organoid and 3D cell cultures represents a promising area for expansion.
While the current use of this compound is well-established in 2D cell cultures and plant tissues, its application in more complex 3D structures presents both opportunities and challenges. The ability of this compound to penetrate cells and its lipophilic product to be retained are advantageous for imaging within the multi-layered structure of organoids thermofisher.comresearchgate.net. Integrating this compound-based GUS reporter systems into organoid models would allow for the spatial and temporal monitoring of gene expression during organoid development, differentiation, or in response to external cues.
Imaging within organoids can be challenging due to light scattering and the need for deep tissue penetration leica-microsystems.com. Advanced microscopy techniques suitable for 3D imaging, such as light sheet microscopy or two-photon microscopy, could be combined with this compound detection to visualize GUS activity within intact organoids with high resolution. Clearing techniques applied to fixed organoids could also enhance imaging depth leica-microsystems.com.
Future research will likely explore the optimal methods for delivering this compound into various types of organoids and 3D cultures, as well as validating the performance of the GUS reporter system in these complex environments. This expansion could provide valuable insights into tissue-specific gene expression, cell differentiation, and the effects of genetic modifications in a more physiologically relevant context.
Challenges and Opportunities in Enhancing Specificity and Sensitivity of this compound for Diverse Research Applications
While this compound is a valuable tool, its broader application faces challenges related to specificity and sensitivity, which also present opportunities for further development.
A primary consideration is the potential for endogenous β-glucuronidase activity in some biological systems, which could lead to background signal thermofisher.com. Although many organisms, particularly higher plants, have low endogenous GUS activity, its presence in other cell types or tissues could reduce the specificity of the this compound/GUS reporter system thermofisher.com. Opportunities exist in developing strategies to mitigate endogenous activity, such as using specific inhibitors or employing genetic approaches to knock down or knock out endogenous GUS. Alternatively, researchers might select cell lines or model systems with inherently low background activity for applications requiring high specificity.
Sensitivity is another factor influencing the detection of low levels of GUS expression. The sensitivity of this compound-based detection depends on factors such as the efficiency of substrate uptake, the catalytic activity of the GUS enzyme, the rate of product formation, and the efficiency of fluorescence detection thermofisher.com. Opportunities for enhancing sensitivity include optimizing substrate concentration and incubation times, using highly active variants of the GUS enzyme, or improving imaging and detection systems.
Further opportunities lie in chemically modifying this compound to potentially enhance its properties. This could involve altering the lipophilic chain length to optimize cell permeability and product retention in specific cell types or tissues. Modifications to the fluorescein (B123965) moiety could potentially shift the excitation or emission spectra, facilitating multiplexing with other fluorescent probes or improving signal detection in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
